1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate
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Overview
Description
1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate is a complex organic compound featuring a pyrrolo[3,2-c]pyridine core
Preparation Methods
The synthesis of 1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolo[3,2-c]pyridine core: This can be achieved through a series of cyclization reactions.
Introduction of the benzyl and tert-butyl groups: These groups are introduced via alkylation reactions using benzyl chloride and tert-butyl chloride, respectively.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.
Esterification: The final step involves esterification to form the dicarboxylate ester.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate can be compared with other similar compounds, such as:
1-benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate: This compound has a similar structural framework but differs in the presence of an oxo group instead of a hydroxymethyl group.
Indole derivatives: These compounds share a similar heterocyclic core and have diverse biological activities
Properties
Molecular Formula |
C21H30N2O5 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C21H30N2O5/c1-21(2,3)28-19(25)22-10-9-18-16(12-22)11-17(13-24)23(18)20(26)27-14-15-7-5-4-6-8-15/h4-8,16-18,24H,9-14H2,1-3H3 |
InChI Key |
IRIHPXWSQWONCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC(N2C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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